Diethyl ether methanol
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H14O2 |
|---|---|
Molecular Weight |
106.16 g/mol |
IUPAC Name |
ethoxyethane;methanol |
InChI |
InChI=1S/C4H10O.CH4O/c1-3-5-4-2;1-2/h3-4H2,1-2H3;2H,1H3 |
InChI Key |
MDKXBBPLEGPIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC.CO |
Origin of Product |
United States |
Intermolecular Interactions and Solution Behavior in Diethyl Ether Methanol Systems
Hydrogen Bonding Dynamics in Mixed Diethyl Ether-Methanol Environments
The primary interaction governing the behavior of diethyl ether-methanol mixtures is the hydrogen bond formed between the hydroxyl proton of methanol (B129727) and the ether oxygen of diethyl ether (O-H···O). This interaction is stronger than the dipole-dipole forces present in pure diethyl ether and competes with the hydrogen bonding present in pure methanol.
Theoretical Studies of Hydrogen Bond Networks and Strengths
Theoretical investigations, often employing density functional theory (DFT), provide fundamental insights into the geometry, energy, and electronic structure of hydrogen-bonded complexes. While specific computational studies on the diethyl ether-methanol dimer are not extensively detailed in readily available literature, analysis of analogous systems, such as methanol-water or methanol-dimethyl ether complexes, offers a robust framework for understanding the interactions. researchgate.netresearchgate.nettandfonline.com
In the diethyl ether-methanol system, methanol acts as the hydrogen bond donor, and diethyl ether serves as the acceptor. Computational studies on similar alcohol-ether systems reveal that the O-H···O hydrogen bond is the dominant attractive force, characterized by a significant electrostatic component and a degree of partial covalency. researchgate.nettandfonline.com The formation of this bond leads to an elongation of the O-H bond in the methanol molecule and a redistribution of electron density. mdpi.com Theoretical models predict that the interaction energy for alcohol-ether hydrogen bonds is substantial, leading to the formation of stable, albeit transient, 1:1 complexes in the liquid phase. The presence of the bulky ethyl groups on the ether may introduce steric effects that influence the preferred geometry and strength of the hydrogen bond compared to smaller ethers like dimethyl ether.
The hydrogen bond network in pure methanol consists of dynamic chains and rings. mdpi.com When diethyl ether is introduced, it can act as a chain terminator by accepting a hydrogen bond from a methanol molecule without being able to donate one, thereby disrupting the extended self-association of methanol.
Spectroscopic Probes of Hydrogen Bonding in Binary Mixtures
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful experimental tool for probing the specifics of hydrogen bonding in liquid mixtures. nih.govrsc.org The OH-stretching vibration of methanol, typically observed in the 3000–3700 cm⁻¹ region of the infrared spectrum, is exceptionally sensitive to its local environment. researchgate.netnih.gov
In pure liquid methanol, this band is broad due to the variety of hydrogen-bonded species (dimers, trimers, larger clusters) present. When diethyl ether is added, the formation of new O-H···O hydrogen bonds between methanol and ether molecules causes a noticeable change in this spectral region. Specifically, the OH-stretching band is expected to experience a "red shift" (a shift to lower frequency or wavenumber) compared to the band of non-hydrogen-bonded ("free") methanol monomers. mdpi.com The magnitude of this red shift correlates with the strength of the hydrogen bond.
Studies on mixtures containing methanol and other hydrogen bond acceptors show a clear distinction between the bands corresponding to methanol self-association and those corresponding to methanol-solute interactions. nih.govnih.gov For diethyl ether-methanol mixtures, one would expect to observe a decrease in the intensity of bands associated with methanol multimers and the emergence of a new band at a lower frequency, corresponding to the diethyl ether-methanol complex. Analysis of the shape and position of the OH band across different concentrations can provide quantitative information about the equilibrium between self-associated methanol and ether-solvated methanol species. nih.govresearchgate.net
Molecular Association and Aggregation Phenomena
Beyond simple pairwise hydrogen bonding, the interactions in diethyl ether-methanol systems can lead to more complex molecular arrangements. However, the literature specifically detailing large-scale aggregation phenomena like micelle formation in this binary system is limited, largely because the components are fully miscible and share polarity, which is not conducive to the self-assembly typically driven by solvophobic effects.
Studies on Inverse Micelle Formation and Stability
Inverse micelles are surfactant aggregates formed in non-polar solvents, encapsulating a polar core. Their formation requires a distinct incompatibility between the solvent and the hydrophilic head of the surfactant. The diethyl ether-methanol system is a mixture of two polar, miscible liquids. Therefore, the formation of classical inverse micelles is not an expected phenomenon, as there is no non-polar continuous phase to drive the necessary self-assembly of amphiphilic molecules. The concept of micellization is fundamentally tied to systems with immiscible or partially miscible phases, which is not the case here.
Influence of Co-Solvents on Molecular Self-Assembly
Molecular self-assembly refers to the spontaneous organization of molecules into ordered structures. sigmaaldrich.com In the context of the diethyl ether-methanol system, self-assembly is dominated by the hydrogen bonding network. sigmaaldrich.com Methanol molecules themselves self-assemble into transient chains and rings. mdpi.com Diethyl ether, acting as a co-solvent, influences this process primarily by disrupting it. By competing as a hydrogen bond acceptor, diethyl ether can break up the extended networks of methanol, leading to the formation of smaller, mixed-associate clusters.
While not self-assembly in the traditional sense of forming large, stable supramolecular structures, this dynamic re-organization of the hydrogen bond network is a critical aspect of the solution's behavior. In other contexts, such as at liquid-liquid interfaces, methanol has been shown to influence the self-assembly of nanoparticles by altering interfacial properties. nih.gov This highlights methanol's role as a molecule that can mediate aggregation, but in a simple binary mixture with a miscible ether, its primary role is to form small, mixed clusters governed by hydrogen bonding equilibria.
Thermodynamic and Transport Properties of Binary Mixtures
The macroscopic thermodynamic and transport properties of the diethyl ether-methanol mixture, such as volume and viscosity, deviate significantly from ideal behavior due to the strong intermolecular interactions. The study of excess thermodynamic properties, which quantify this deviation, provides crucial information about the nature and strength of these interactions.
Excess molar volume (VE) is the difference between the actual volume of the mixture and the volume it would occupy if it behaved as an ideal solution. For mixtures where strong, specific interactions like hydrogen bonds form between the different components, VE is typically negative. This volume contraction occurs because the new hydrogen bonds pull the molecules closer together than they were in their pure states, leading to more efficient packing. Studies of similar ether-alkanol systems, such as diisopropyl ether + methanol, consistently show negative excess molar volumes across the entire composition range, indicating that the formation of ether-alkanol hydrogen bonds is the dominant effect. acs.org
Below is a data table showing the excess molar volume for the analogous binary system of diisopropyl ether and methanol at 298.15 K, which illustrates the expected trend for diethyl ether-methanol mixtures. acs.org
| Mole Fraction of Diisopropyl Ether (x₁) | Excess Molar Volume (VE) (cm³·mol⁻¹) |
|---|---|
| 0.1012 | -0.128 |
| 0.1945 | -0.211 |
| 0.3114 | -0.273 |
| 0.4101 | -0.295 |
| 0.5133 | -0.292 |
| 0.6114 | -0.267 |
| 0.7065 | -0.222 |
| 0.8101 | -0.155 |
| 0.9034 | -0.081 |
Roles in Chemical Reactions and Synthesis Methodologies
Synthetic Applications as Solvents and Reactants
Esterification and Etherification Reactions Utilizing Both Components
Esterification and etherification are fundamental reactions in organic synthesis. Esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water, a process typically catalyzed by a strong acid. Etherification reactions lead to the formation of ethers, for example, through the acid-catalyzed dehydration of alcohols or the Williamson ether synthesis, which involves an alkoxide reacting with an alkyl halide. libretexts.orgmasterorganicchemistry.comlibretexts.orgmonash.edumasterorganicchemistry.com
In the context of these reactions, the choice of solvent is critical as it can influence reaction rates, equilibria, and product yields. While methanol (B129727) often acts as a reagent, particularly in the formation of methyl esters or methyl ethers, diethyl ether is a common aprotic solvent. masterorganicchemistry.comwikipedia.org A mixed solvent system of diethyl ether and methanol can be employed to fine-tune the properties of the reaction medium. The polarity of the solvent system can be adjusted by varying the ratio of polar methanol to the less polar diethyl ether. This allows for optimization of the solubility of reactants, catalysts, and intermediates.
For instance, in a Fischer esterification, where an alcohol is typically used in excess to drive the equilibrium toward the product, methanol can serve as both a reactant and a co-solvent. masterorganicchemistry.commasterorganicchemistry.com Diethyl ether can be used during the workup phase for extraction of the newly formed, less polar ester from the aqueous or polar reaction mixture.
Role in Precipitation and Crystallization Processes
The purification of solid organic compounds is frequently achieved through crystallization, a technique that relies on the differential solubility of a compound in a solvent at varying temperatures. uct.ac.za The selection of an appropriate solvent or solvent system is paramount for successful purification. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.
A mixed solvent system is often used when no single solvent meets these criteria. libretexts.org The diethyl ether-methanol mixture is a commonly employed and generally successful solvent pair for the crystallization of a wide range of organic solids, particularly for highly associated compounds like amides and alcohols, as well as many natural products. pitt.edu
In this binary system, the roles of the two components are distinct:
Methanol acts as the primary "soluble solvent" due to its high polarity and ability to form hydrogen bonds, effectively dissolving a wide range of polar to moderately polar compounds, especially when heated. libretexts.org
Diethyl ether serves as the "insoluble solvent" or anti-solvent. It is significantly less polar than methanol.
The procedure typically involves dissolving the impure solid in a minimum amount of hot methanol. libretexts.org Subsequently, diethyl ether is added dropwise to the hot solution until slight turbidity (cloudiness) appears, indicating that the solution is approaching its saturation point. libretexts.orgcolumbia.edu A few drops of hot methanol are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound in the mixed solvent system drops sharply, leading to the formation of purified crystals. libretexts.org
Novel Synthetic Routes and Process Intensification
Carbon Dioxide Hydrogenation to Methanol and Dimethyl Ether
The conversion of captured carbon dioxide (CO₂) into valuable chemicals and fuels is a significant area of research aimed at mitigating greenhouse gas emissions. One promising pathway is the hydrogenation of CO₂ to produce methanol (MeOH) and dimethyl ether (DME). nih.govfrontiersin.org DME is a clean-burning fuel and a valuable chemical intermediate. frontiersin.org
The direct synthesis of DME from CO₂ hydrogenation typically involves a two-step reaction sequence occurring over a bifunctional catalyst:
Methanol Synthesis: CO₂ is hydrogenated to form methanol.
Methanol Dehydration: Methanol is subsequently dehydrated to form DME.
Research has focused on developing efficient and stable catalysts to improve conversion and selectivity. For example, a Cu-Ho-Ga/γ–Al₂O₃ catalyst demonstrated high formation rates for both methanol and DME at 210 °C and atmospheric pressure with a CO₂:H₂ feed ratio of 1:9. nih.gov Bifunctional catalysts based on Cu·ZnO supported on modified γ-Al₂O₃ have also shown activity in converting CO₂ to methanol and DME at temperatures of 270–290 °C and pressures of 30-50 bar. acs.org
Table 1: Performance of Various Catalysts in CO₂ Hydrogenation to Methanol and DME
| Catalyst | Temperature (°C) | Pressure (bar) | H₂/CO₂ Ratio | CO₂ Conversion (%) | MeOH Selectivity (%) | DME Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Cu-Ho-Ga/γ-Al₂O₃ | 210 | 1 | 9 | - | 39.9 (Combined) | 39.9 (Combined) | nih.gov |
| CZA/HZSM-5 | 250 | 36 | 3 | 97 | - | 89 | mdpi.com |
| Cu·ZnO/γ-Al₂O₃-Si | 270 | 50 | 3 | ~18 | ~10 | ~8 | acs.org |
| CZACP | 230 | 25 | 3 | ~12.5 | ~12 | <1 | frontiersin.org |
Separation-Enhanced Reaction Processes
A major challenge in the direct synthesis of DME from CO₂ is the limitation imposed by reaction thermodynamics, particularly due to the production of water as a byproduct. bohrium.com Separation-enhanced reaction processes are an innovative strategy of process intensification designed to overcome these equilibrium constraints by removing a product in situ, thereby driving the reaction forward according to Le Châtelier's principle.
Sorption-Enhanced Dimethyl Ether Synthesis (SEDMES)
The SEDMES process is a novel approach that integrates the catalytic reaction with the simultaneous removal of water using a solid adsorbent. bohrium.comfrontiersin.orgvoltachem.com In this process, the reactor contains a mixture of the bifunctional catalyst and a water-selective adsorbent, such as a zeolite. frontiersin.org By continuously removing water from the reaction zone, the equilibrium of the methanol dehydration step is shifted significantly towards the formation of DME. bohrium.comresearchgate.net
This in situ water removal has several key advantages:
Increased Conversion: SEDMES can achieve single-pass CO₂ conversions significantly higher than conventional reactors, with reported values exceeding 80-90%. bohrium.comfrontiersin.org
Improved Selectivity: By promoting the forward reaction, the formation of DME is favored over methanol.
Reduced Downstream Processing: Higher single-pass conversion minimizes the need for extensive separation and recycling of unreacted feed gases, reducing capital and operational costs. doaj.org
The SEDMES process operates cyclically, alternating between a reactive adsorption phase and a regeneration phase where the adsorbent is dried, typically using a pressure swing adsorption (PSA) process. frontiersin.org
Membrane Reactors
Another separation-enhanced technology utilizes membrane reactors. In this setup, a catalytic reactor is combined with a membrane that is selectively permeable to one of the reaction products, typically water. acs.orgrsc.org As the reactions proceed, water permeates through the membrane, removing it from the reaction zone and shifting the equilibrium. Zeolite membranes have been investigated for this purpose, demonstrating the potential to exceed the thermodynamic equilibrium conversion of conventional reactors. acs.orgrsc.orgacs.orgresearchgate.net For instance, a ZSM-5 based catalytic membrane reactor achieved a methanol conversion of 86.6% in the dehydration of methanol to DME, a value close to the thermodynamic equilibrium, with 100% selectivity to DME. acs.org
Table 2: Comparison of Conventional and Separation-Enhanced DME Synthesis
| Process Type | Key Feature | Typical Single-Pass CO₂ Conversion | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Direct Synthesis | Fixed-bed reactor with bifunctional catalyst | 20-30% | Simpler reactor design | voltachem.com |
| Sorption-Enhanced DME Synthesis (SEDMES) | In situ water removal by solid adsorbent | >80% | High single-pass conversion and yield | bohrium.comfrontiersin.org |
| Membrane Reactor | In situ water removal by a selective membrane | Up to 73% | Overcomes equilibrium limitations | rsc.orgbohrium.com |
Analytical and Characterization Methodologies for Diethyl Ether Methanol Systems
Chromatographic Techniques for Mixture Analysis
Chromatography is a fundamental tool for separating the components of a mixture. For diethyl ether-methanol systems, both gas and thin-layer chromatography are widely applicable for qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of a diethyl ether-methanol mixture, GC is used to separate the two components based on their different boiling points and affinities for the stationary phase of the GC column. Diethyl ether, with its lower boiling point (34.6 °C) and lower polarity, typically elutes before the more polar methanol (B129727) (boiling point 64.7 °C).
Following separation by the gas chromatograph, the molecules are introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification. GC-MS can be used to determine the purity of the mixture, identify impurities, and quantify the relative amounts of each component. researchgate.netcabidigitallibrary.org The technique is highly sensitive and specific, making it invaluable for the analysis of complex organic mixtures. irjse.in
Below is a table summarizing the typical mass spectrometry data for diethyl ether and methanol.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Mass Fragments (m/z) |
|---|---|---|---|
| Diethyl Ether | C₄H₁₀O | 74.0732 | 74, 59, 45, 31, 29 |
| Methanol | CH₄O | 32.0262 | 32, 31, 29, 15 |
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components in a mixture, monitor reaction progress, and determine the appropriate solvent system for column chromatography. orgchemboulder.commit.edu TLC separates compounds based on their differential partitioning between a solid stationary phase (commonly silica (B1680970) gel or alumina) and a liquid mobile phase (the solvent system). chemistryhall.com
For separating compounds in a diethyl ether-methanol system, or for using this combination as an eluent, the polarity of the solvent system is the key variable. york.ac.uk Diethyl ether is a moderately polar solvent, while methanol is highly polar. mit.edu By varying the ratio of a non-polar solvent (like hexane (B92381) or pentane), diethyl ether, and/or methanol, a mobile phase of virtually any desired polarity can be created to achieve optimal separation. chemistryhall.comreddit.com
The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com An ideal solvent system will result in Rf values between 0.25 and 0.35 for the compound of interest, ensuring good separation from other components. orgchemboulder.com
The table below illustrates how the composition of the mobile phase affects the elution of compounds with different polarities.
| Solvent System (Example Ratio) | Relative Polarity | Effect on Compound Elution |
|---|---|---|
| Hexane / Diethyl Ether (9:1) | Low | Effectively elutes non-polar compounds; polar compounds remain near the baseline. |
| Hexane / Diethyl Ether (1:1) | Medium | Elutes compounds of intermediate polarity. |
| Diethyl Ether / Methanol (95:5) | High | Elutes polar compounds; non-polar compounds move close to the solvent front. |
| Methanol (100%) | Very High | Elutes very polar compounds; most other compounds will have high Rf values. |
Computational and Theoretical Modeling of Diethyl Ether Methanol Systems
Molecular Dynamics Simulations of Solvent Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the microscopic behavior of liquid mixtures. These simulations model the atoms and molecules as classical particles and solve their equations of motion over time, providing insights into the structure, dynamics, and thermodynamics of the system.
For the diethyl ether-methanol system, MD simulations would be instrumental in elucidating the nature of hydrogen bonding between methanol (B129727) molecules and the ether oxygen, as well as the hydrophobic interactions involving the ethyl groups of diethyl ether. Key properties that could be investigated include radial distribution functions to describe the local structure, diffusion coefficients to understand molecular mobility, and the energetics of mixing.
However, a review of available scientific literature did not yield specific studies applying molecular dynamics simulations to the diethyl ether-methanol binary mixture. While MD studies on similar systems, such as methanol-water mixtures, are common, dedicated research on the diethyl ether-methanol system is not prominently available nih.gov.
Quantum Chemical Calculations of Molecular Complexes
Quantum chemical calculations provide a detailed understanding of the electronic structure and energetics of molecular complexes at the atomic level. These methods are essential for accurately determining the geometry, binding energies, and vibrational frequencies of the complexes formed between diethyl ether and methanol.
The primary interaction in the diethyl ether-methanol system is the hydrogen bond formed between the hydroxyl group of methanol (the donor) and one of the lone pairs of the oxygen atom in diethyl ether (the acceptor). Quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can precisely model this interaction.
Despite the fundamental nature of this interaction, specific quantum chemical studies detailing the binding energies and optimized geometries of diethyl ether-methanol complexes are not extensively reported in the surveyed literature. Studies on analogous systems, like phenyl vinyl ether-methanol, highlight the complexity of predicting the preferred interaction sites (e.g., hydrogen bonding to the ether oxygen versus π-interactions) and underscore the need for sophisticated computational methods nih.govmpg.de.
Equations of State and Activity Coefficient Models for Mixture Prediction
The prediction of vapor-liquid equilibrium (VLE) is crucial for the design and optimization of chemical processes involving mixtures. Equations of State (EoS) and activity coefficient models are the primary tools for this purpose.
Equations of State, such as the Peng-Robinson or Soave-Redlich-Kwong models, relate the pressure, volume, and temperature of a fluid and can be extended to mixtures using mixing rules. Activity coefficient models, like the NRTL (Non-Random Two-Liquid) or UNIQUAC (Universal Quasi-Chemical) models, are used to describe the deviation of liquid mixtures from ideal behavior.
For the diethyl ether-methanol system, these models would be used to predict phase compositions and bubble points. However, specific studies presenting new EoS parameters or activity coefficient model parameters derived from experimental VLE data for the diethyl ether-methanol mixture were not found in the provided search results. While general discussions of these models are available, their specific application and parameterization for this binary system are not detailed researchgate.netjournals.co.zaiarjset.comresearchgate.netmsu.eduarxiv.org.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those that might occur in a diethyl ether-methanol system, such as dehydration or etherification reactions under specific conditions (e.g., in the presence of a catalyst).
Methods like DFT are commonly used to map the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. This allows for the determination of reaction pathways and activation energies, providing a deeper understanding of the reaction kinetics.
Industrial and Research Applications of Diethyl Ether and Methanol Systems
Applications in Chemical Process Engineering and Design
In the realm of chemical engineering, the production of ethers from alcohol feeds like methanol (B129727) and ethanol (B145695) is a cornerstone of industrial organic synthesis. Process design and optimization are critical for maximizing yield, purity, and economic viability.
Integrated Production of Ethers from Alcohol Feeds
The manufacturing of dimethyl ether (DME) from methanol and diethyl ether (DEE) from ethanol are well-established processes, but significant engineering interest lies in utilizing mixed alcohol feeds. A mixed feed containing primarily methanol with a smaller fraction of ethanol can be more cost-effective than pure alcohol streams. Chemical engineers have explored several strategies for processing such feeds to produce both DME and DEE.
Production Strategies for Mixed Alcohol Feeds:
Simultaneous Production: This approach involves feeding the mixed alcohols into a single reactor. However, achieving the desired production capacities for both ethers at the same time can be challenging to control.
Parallel Processes: This strategy requires separating the mixed feed into pure methanol and ethanol streams first, then feeding them into two separate, parallel production lines. While effective, this method incurs high capital costs due to the duplication of equipment.
Campaign-based Production: A third alternative involves separating the alcohols and then using the same equipment to produce each ether in separate campaigns. For instance, DME could be produced for a majority of the year while the separated ethanol is stored, and then the process can be switched to produce DEE for a shorter period using the stored ethanol. This approach balances equipment costs and production goals.
The fundamental reaction for both processes is the catalytic dehydration of the corresponding alcohol. For DEE production, ethanol is dehydrated over various catalysts, including H-zeolites and alumina, in a fixed-bed reactor. Similarly, DME is produced via the catalytic dehydration of methanol, a process that is a key component of many integrated chemical plants.
Process Optimization for Diethyl Ether and Dimethyl Ether Synthesis
Optimizing the synthesis of DME and DEE is crucial for improving economic and environmental performance. This involves refining process conditions, equipment design, and operational strategies, often with the aid of process simulation software like Aspen HYSYS and DWSIM.
For DME synthesis from methanol, a conventional process typically includes a preheater, an adiabatic reactor, and two distillation columns for separation. One column separates DME from water and unreacted methanol, while the second recovers the methanol for recycling. Optimization efforts focus on several key areas:
Energy Integration: Heat from the reactor outlet can be used to preheat the incoming methanol feed, reducing external energy requirements. Further integration, such as using heat generated during cooling processes for other heating needs, can significantly improve energy efficiency.
Distillation Column Pressure: Reducing the operating pressure of the distillation columns can lower the temperatures needed in the reboiler and condenser, potentially allowing the use of less expensive low-pressure steam instead of medium-pressure steam, thereby cutting utility costs.
Reactive Distillation (RD): A significant advancement is the use of reactive distillation, which combines the chemical reaction and separation into a single unit. This enhances methanol conversion by continuously removing products, reduces capital costs by eliminating the need for a separate reactor, and can lower the total annual cost by over 80% compared to conventional setups.
The table below compares a conventional DME production process with an optimized process using reactive distillation.
| Feature | Conventional Process | Reactive Distillation Process |
| Main Equipment | 1 Adiabatic Reactor, 2 Distillation Columns, 1 Preheater | 1 Reactive Distillation Column, 1 Preheater |
| Methanol Conversion | ~82% (in reactor) | 100% (in column) |
| Estimated Capital Cost | ~$3.4 Million | ~$2.3 Million |
| Estimated Operating Cost | ~$2.6 Million/year | ~$2.2 Million/year |
| Cost Savings | Baseline | Capital: ~32% lower, Operating: ~17% lower |
This data is based on a simulated process for producing 110 Mtonne/year of DME.
For DEE synthesis, reactive distillation has also been shown to improve product purity and reduce process costs by removing the need for a separate reactor. This method can increase the final DEE purity from approximately 95% in a conventional process to
Emerging Research Applications and Future Perspectives
Diethyl Ether as a Fuel Additive and Alternative Fuel Component
Diethyl ether (DEE) is recognized for its potential as a transportation fuel, particularly as a component in blends or as a complete substitute for diesel fuel. energy.govnrel.govmatec-conferences.org Although it has a history of being used as a cold-start aid for engines, extensive research into its broader applications as a significant fuel component is more recent. energy.govnrel.gov The conversion of ethanol, which can be produced from biomass, into diethyl ether through a dehydration process presents a promising avenue for a renewable diesel fuel alternative. nrel.gov This process is considered a straightforward method for transforming alcohol into a derivative with more favorable properties for compression-ignition engines. energy.gov
The addition of diethyl ether to conventional diesel and biodiesel blends has been shown to have a positive impact on engine performance and emissions. laballey.comatlantis-press.com Research has demonstrated that using diethyl ether as a fuel additive can lead to a significant reduction in harmful exhaust emissions, including carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx). atlantis-press.comresearchgate.netatlantis-press.com Specifically, blends of unleaded gasoline with diethyl ether have been observed to decrease CO, HC, and NOx emissions while increasing carbon dioxide (CO2) concentrations. atlantis-press.comatlantis-press.com Furthermore, adding diethyl ether can help mitigate the negative effects of high-ratio biodiesel blends on engine function. laballey.com
From a practical standpoint, diethyl ether offers several advantages over ethanol as a fuel component. It is non-corrosive and possesses a greater heating value. energy.gov Moreover, established safety standards for the production and handling of DEE are already in place. energy.gov It is also highly miscible with diesel and biodiesel, allowing it to be mixed in any proportion. energy.govlaballey.com
Below is a data table comparing the fuel properties of Diethyl Ether to other fuels.
| Property | Diethyl Ether (DEE) | Ethanol | Methanol | Diesel Fuel |
| Cetane Number | >125 | 8 | 3 | 40-55 |
| Research Octane (B31449) Number | >120 | 108.6 | 108.7 | - |
| Lower Heating Value (MJ/kg) | 33.7 | 26.8 | 19.9 | 42.5 |
| Oxygen Content (wt%) | 21.6 | 34.7 | 49.9 | 0 |
| Reid Vapor Pressure (kPa) | 124 | 15.9 | 31.7 | <0.7 |
| Stoichiometric Air/Fuel Ratio | 11.1 | 9.0 | 6.4 | 14.6 |
This table is generated based on data from multiple sources.
Dimethyl Ether as a Platform Chemical and Fuel
Dimethyl ether (DME), the simplest ether with the chemical formula CH₃OCH₃, is a versatile compound with significant potential as both a platform chemical and a clean-burning fuel. wikipedia.orgf3centre.se It is a colorless gas under ambient conditions and has historically been used as an aerosol propellant and a precursor for other organic compounds. wikipedia.orgenergy.govacs.org In recent years, DME has garnered considerable attention as a promising alternative to conventional fuels, particularly diesel. energy.govfrontiersin.orgpatsnap.com
DME can be produced from a variety of feedstocks, including natural gas, coal, and biomass, making it a viable option for reducing dependence on petroleum. wikipedia.orgf3centre.seenergy.gov The production process can occur directly from synthesis gas (a mixture of hydrogen and carbon monoxide) or indirectly through the dehydration of methanol. energy.govacs.org The ability to produce DME from renewable resources like biomass, often referred to as bio-DME, positions it as a second-generation biofuel that can contribute to a more sustainable energy future. wikipedia.orgf3centre.se
As a fuel for compression-ignition engines, DME exhibits several desirable properties. energy.gov It has a high cetane number, typically between 55 and 60, which is higher than that of standard diesel fuel, indicating excellent ignition quality. wikipedia.orgdieselnet.comiea-amf.org The chemical structure of DME, which contains an oxygen atom and lacks carbon-to-carbon bonds, leads to significantly lower emissions of particulate matter (soot) and sulfur oxides during combustion. f3centre.seenergy.govfrontiersin.orgdieselnet.com This characteristic could potentially eliminate the need for expensive diesel particulate filters in modern engines. energy.gov
The use of DME as a fuel does require some modifications to conventional diesel engines and fuel systems due to its physical properties. wikipedia.orgenergy.gov Since DME is a gas at room temperature, it must be stored under moderate pressure (around 75 psi) to remain in a liquid state, similar to propane or LPG. f3centre.seenergy.gov Its lower energy density compared to diesel means that a larger fuel tank is needed to achieve the same driving range. energy.gov Additionally, DME has low viscosity and lubricity, which necessitates the use of fuel additives to prevent wear in fuel injection components. iea-amf.orgcanada.ca
Beyond its use as a fuel, DME serves as a valuable platform chemical. It is a precursor in the synthesis of other important chemicals, such as dimethyl sulfate, a powerful methylating agent. f3centre.se Its low boiling point also makes it useful as a low-temperature solvent and extraction agent in laboratory settings. wikipedia.org
Below is a data table comparing the properties of Dimethyl Ether to Diesel Fuel.
| Property | Dimethyl Ether (DME) | Diesel Fuel |
| Chemical Formula | CH₃OCH₃ | Approx. C₁₂H₂₃ |
| Cetane Number | 55-60 | 40-53 |
| Lower Heating Value (MJ/kg) | 28.8 | 42.5 |
| Oxygen Content (wt%) | 34.8 | 0 |
| Boiling Point (°C) | -24.8 | 180-360 |
| Autoignition Temperature (°C) | 235 | 210 |
This table is generated based on data from multiple sources. wikipedia.orgdieselnet.com
Conclusion and Future Research Directions
Summary of Key Research Findings on Diethyl Ether and Methanol (B129727) Systems
Research into diethyl ether and methanol systems has primarily focused on their application as additives in alternative fuels, particularly in biodiesel blends for diesel engines. The collective findings from various studies indicate that the addition of diethyl ether and methanol to biodiesel can have a significant impact on combustion performance and emission characteristics.
One of the key findings is the potential for these additives to improve the efficiency and reduce harmful emissions of diesel engines. Experimental studies have shown that blends containing diethyl ether and methanol can lead to a reduction in smoke opacity, carbon monoxide (CO), and unburned hydrocarbon (HC) emissions. For instance, some blended fuels have demonstrated the ability to lower smoke opacity by 27%–41%, CO emissions by 44%–66%, and HC emissions by up to 31.8%. researchgate.net However, these benefits are often accompanied by an increase in nitrogen oxide (NOx) emissions, which has been reported to rise by 5%–24.6% compared to standard diesel fuel. researchgate.net
The specific blend ratios of diethyl ether and methanol, in conjunction with a primary biofuel like mahua oil biodiesel, have been systematically investigated to optimize engine performance. For example, a study evaluated blends designated as B5, B10, and B15, with varying percentages of mahua oil, diethyl ether, and methanol. sae.org The results indicated that at full load, the B15 blend achieved a brake thermal efficiency nearly as high as that of diesel and a 20% lower specific fuel consumption (SFC). sae.org Furthermore, this blend showed reductions in HC, NOx, and carbon dioxide (CO2) emissions by up to 30%, 10%, and 15%, respectively, although it led to a 22% increase in CO emissions compared to pure diesel. sae.org
The high cetane number of diethyl ether, which is between 85 and 96, makes it a valuable component in these fuel blends as it can improve ignition quality. wikipedia.orgquora.comquora.com This property is particularly useful as a starting fluid in cold climates. wikipedia.orgquora.com Methanol, on the other hand, contributes to the oxygen content of the fuel, which can lead to more complete combustion and reduced particulate matter.
The following table summarizes the performance of different biodiesel blends containing diethyl ether and methanol additives as investigated in a specific study. sae.org
| Fuel Blend | Composition | Brake Thermal Efficiency (at full load) | Specific Fuel Consumption (SFC) | HC Emissions Reduction | NOx Emissions Reduction | CO2 Emissions Reduction | CO Emissions Increase |
| Diesel | 100% Virgin Diesel | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| B5 | 95% Diesel, 2.5% Mahua Oil, 1.25% Diethyl Ether, 1.25% Methanol | - | - | - | - | - | - |
| B10 | 90% Diesel, 5% Mahua Oil, 3% Diethyl Ether, 2% Methanol | - | - | - | - | - | - |
| B15 | 85% Diesel, 10% Mahua Oil, 3% Diethyl Ether, 2% Methanol | Nearly as high as diesel | 20% lower than diesel | Up to 30% | Up to 10% | Up to 15% | 22% |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the promising findings in the application of diethyl ether and methanol systems as fuel additives, a closer examination of the existing literature reveals several significant knowledge gaps. The current body of research is predominantly application-oriented, with a strong emphasis on engine performance and emissions. This has left a number of fundamental scientific and engineering aspects of diethyl ether-methanol mixtures underexplored.
A primary knowledge gap exists in the area of fundamental physicochemical properties of binary diethyl ether-methanol mixtures. There is a lack of comprehensive data on properties such as vapor-liquid equilibrium, density, viscosity, and surface tension over a wide range of temperatures, pressures, and compositions. Such data is crucial for the accurate modeling of fuel behavior, including injection, atomization, and evaporation processes within an engine cylinder. While some data exists for the individual components, the interactive effects in the mixture are not well-documented. wikipedia.org
Furthermore, the detailed chemical kinetics of the co-oxidation of diethyl ether and methanol are not well understood. While the combustion of each component individually has been studied, the interaction of their combustion pathways in a blend is a complex area that requires further investigation. Understanding these interactions is key to explaining and predicting the formation of pollutants like NOx and CO in blended fuels.
Another unexplored avenue is the application of diethyl ether-methanol systems in areas other than internal combustion engines. For example, their properties as a solvent system for various chemical reactions or extraction processes have not been extensively studied. Diethyl ether is a well-known non-polar solvent, while methanol is a polar protic solvent; their mixtures could offer tunable solvent properties for specific applications. wikipedia.orgquora.comscience.gov
Finally, while the focus has been on their use in diesel engines, the potential of these blends in other types of engines, such as gasoline direct injection (GDI) or homogeneous charge compression ignition (HCCI) engines, remains largely unexplored. The high volatility and octane (B31449) rating of the components could offer advantages in these advanced combustion concepts.
Recommendations for Future Academic and Industrial Investigations
To address the identified knowledge gaps and to fully realize the potential of diethyl ether and methanol systems, a multi-faceted research approach is recommended for both academic and industrial investigators.
For Academic Research:
Fundamental Property Measurement: A systematic experimental investigation of the thermophysical properties of diethyl ether-methanol binary mixtures is highly recommended. This should include measurements of vapor-liquid equilibrium, density, viscosity, and surface tension across a broad range of compositions and temperatures.
Spectroscopic and Thermodynamic Studies: Detailed spectroscopic studies (e.g., FTIR, Raman, NMR) should be conducted to understand the molecular interactions, such as hydrogen bonding, between diethyl ether and methanol in the liquid phase. researchgate.netias.ac.in These studies would provide valuable insights into the non-ideal behavior of the mixture.
Chemical Kinetic Modeling: The development of detailed and validated chemical kinetic models for the co-oxidation of diethyl ether and methanol is crucial. These models should be validated against experimental data from fundamental combustion experiments such as shock tubes and rapid compression machines.
Exploration of Novel Applications: Research should be initiated to explore the potential of diethyl ether-methanol mixtures as novel solvent systems for green chemistry applications, including extractions and as reaction media.
For Industrial Investigations:
Engine Optimization Studies: Further engine studies are needed to optimize the blend composition of diethyl ether and methanol for different engine types and operating conditions. This should include a focus on mitigating the increase in NOx emissions, perhaps through the use of advanced after-treatment systems or by optimizing engine control strategies.
Long-Term Durability Testing: The long-term effects of using diethyl ether-methanol fuel blends on engine components, including fuel injectors, pumps, and seals, need to be thoroughly investigated to ensure material compatibility and engine durability.
Investigation in Advanced Combustion Engines: The potential benefits of using these blends in advanced engine concepts like GDI and HCCI should be explored. The unique properties of the fuel mixture could lead to higher efficiencies and lower emissions in these next-generation engines.
By pursuing these research directions, a more complete understanding of diethyl ether and methanol systems can be achieved, paving the way for their broader application in both the transportation and chemical industries.
Q & A
Q. What safety protocols are critical when handling diethyl ether and methanol in laboratory settings?
Diethyl ether and methanol require stringent safety measures due to their flammability and toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Flame-resistant lab coats, ANSI-approved safety goggles, and closed-toed shoes must be worn. For volumes >1 L, flame-resistant coats are mandatory .
- Ventilation: Use chemical fume hoods for evaporative processes. Respiratory protection (e.g., NIOSH-approved masks) is required if used outside hoods .
- Storage and Handling: Avoid ignition sources (sparks, heat) and incompatible materials (oxidizers, strong acids). Diethyl ether has a low autoignition temperature (170°C) and high flammability (NFPA rating 4) .
Q. How do researchers select solvent ratios (e.g., diethyl ether:methanol) for lipid-based drug delivery systems?
Solvent ratios are optimized based on solubility, volatility, and compatibility with target compounds. For niosome preparation, a 75:25 diethyl ether:methanol ratio maximized entrapment efficiency and minimized particle size by balancing lipid solubility (diethyl ether) and rapid solvent evaporation (methanol). This ratio also ensured compatibility with surfactants (Span 60) and cholesterol during ether injection .
Q. What factors influence the choice of catalysts for diethyl ether synthesis from ethanol?
Catalyst selection impacts ethanol conversion and diethyl ether yield. For example:
- HZSM-5 zeolite (56.44%): Achieved the highest ethanol conversion (93%) but lower ether selectivity.
- Alumina and H-zeolite: Optimized ether yield (72%) due to balanced acid sites and pore structure. Reaction parameters (e.g., reactant ratio 1:20) and catalyst surface area are critical for scalability .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize solvent systems in transesterification or nanoparticle synthesis?
DOE methodologies enable systematic optimization of variables:
- Central Composite Design (CCD): Used in biodiesel production to evaluate methanol:diethyl ether (1:1) co-solvent ratios, achieving 84.77% yield. Residual analysis validated model accuracy (R² > 0.95) .
- Response Surface Methodology (RSM): Applied in niosome preparation to optimize temperature (65°C), solvent ratios, and surfactant concentration, reducing trial runs by 40% .
Q. What statistical models address contradictions in catalyst performance data for diethyl ether synthesis?
Contradictions in ethanol conversion vs. ether yield are resolved using:
- Quadratic Regression Models: Isolate variables (e.g., catalyst acidity, pore size) affecting selectivity. For instance, HZSM-5’s high acidity favors ethanol dehydration to ethylene, reducing ether yield despite high conversion .
- ANOVA and Residual Analysis: Identify outliers and validate reproducibility. Small residuals (<5%) confirm model reliability .
Q. Which analytical techniques ensure accurate quantification of diethyl ether in biological matrices?
Advanced methods include:
- Gas Chromatography (GC) with Flame Ionization Detection (FID): Quantifies diethyl ether in blood using blood/gas partition coefficients (e.g., 12–15.6 at 37°C). Standardization with nitrogen carrier gas minimizes errors (<3.5%) .
- Headspace Analysis: Measures volatile fractions while avoiding matrix interference (e.g., proteins, lipids) via reflux purification .
Q. How does material compatibility impact solvent selection in polymer-based sensors?
Swelling kinetics of polydimethylsiloxane (PDMS) in diethyl ether and methanol are critical for sensor design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
